molecular formula C8H13N3O2S B13192303 3-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}-1lambda6-thietane-1,1-dione

3-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}-1lambda6-thietane-1,1-dione

Cat. No.: B13192303
M. Wt: 215.28 g/mol
InChI Key: SZZSOIRDNNHCIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}-1lambda6-thietane-1,1-dione is a heterocyclic compound that features a pyrazole ring and a thietane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}-1lambda6-thietane-1,1-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-methyl-1H-pyrazole-4-carbaldehyde with a thietane derivative in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}-1lambda6-thietane-1,1-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, reduced thietane derivatives, and substituted pyrazole derivatives. These products can have varied applications depending on their structural and functional properties .

Scientific Research Applications

3-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}-1lambda6-thietane-1,1-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}-1lambda6-thietane-1,1-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole and thietane derivatives, such as:

  • 1-methyl-1H-pyrazole-4-carbaldehyde
  • Thietane-1,1-dioxide
  • 3-(aminomethyl)-1H-pyrazole

Uniqueness

What sets 3-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}-1lambda6-thietane-1,1-dione apart is its combined pyrazole and thietane structure, which imparts unique chemical and biological properties.

Properties

Molecular Formula

C8H13N3O2S

Molecular Weight

215.28 g/mol

IUPAC Name

N-[(1-methylpyrazol-4-yl)methyl]-1,1-dioxothietan-3-amine

InChI

InChI=1S/C8H13N3O2S/c1-11-4-7(3-10-11)2-9-8-5-14(12,13)6-8/h3-4,8-9H,2,5-6H2,1H3

InChI Key

SZZSOIRDNNHCIG-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)CNC2CS(=O)(=O)C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.